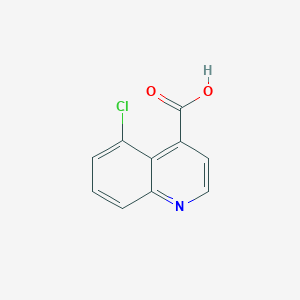

5-Chloroquinoline-4-carboxylic acid

Vue d'ensemble

Description

5-Chloroquinoline-4-carboxylic acid: is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a chlorine atom at the 5-position and a carboxylic acid group at the 4-position of the quinoline ring enhances its chemical reactivity and potential for various applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Gould-Jacobs Reaction: This method involves the condensation of aniline derivatives with β-ketoesters followed by cyclization and chlorination to introduce the chlorine atom at the 5-position.

Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with ketones in the presence of acidic or basic catalysts to form quinoline derivatives, which can then be chlorinated and carboxylated.

Pfitzinger Reaction: This method involves the reaction of isatin with ketones to form quinoline-4-carboxylic acids, which can be further chlorinated at the 5-position.

Industrial Production Methods:

- Industrial production often involves large-scale synthesis using the above-mentioned methods with optimized reaction conditions to ensure high yield and purity. Catalysts such as transition metals and green chemistry approaches like ionic liquids and microwave irradiation are employed to enhance efficiency and reduce environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 5-Chloroquinoline-4-carboxylic acid can undergo oxidation reactions to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The chlorine atom at the 5-position can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Quinoline N-oxides.

Reduction: 5-Chloroquinoline-4-methanol or 5-Chloroquinoline-4-aldehyde.

Substitution: Various 5-substituted quinoline-4-carboxylic acid derivatives

Applications De Recherche Scientifique

Chemistry:

- Used as a building block in the synthesis of more complex quinoline derivatives.

- Employed in the development of new catalysts and ligands for organic reactions.

Biology:

- Investigated for its potential as an inhibitor of enzymes such as alkaline phosphatases.

- Studied for its antimicrobial and antiviral properties.

Medicine:

- Explored for its potential as an anticancer agent due to its ability to interfere with DNA synthesis.

- Investigated for its anti-inflammatory and analgesic properties.

Industry:

- Used in the production of dyes, pigments, and other fine chemicals.

- Employed in the development of materials with specific electronic properties .

Mécanisme D'action

- The compound exerts its effects by interacting with various molecular targets such as enzymes and receptors.

- It can inhibit the activity of enzymes like alkaline phosphatases by binding to their active sites.

- The presence of the chlorine atom and carboxylic acid group enhances its ability to form hydrogen bonds and electrostatic interactions with target molecules.

Molecular Targets and Pathways:

- Enzymes involved in DNA synthesis and repair.

- Receptors involved in inflammatory and pain pathways .

Comparaison Avec Des Composés Similaires

Quinoline-4-carboxylic acid: Lacks the chlorine atom at the 5-position, resulting in different reactivity and biological activity.

5-Bromoquinoline-4-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.

Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substituents.

Uniqueness:

- The presence of the chlorine atom at the 5-position and the carboxylic acid group at the 4-position makes 5-Chloroquinoline-4-carboxylic acid unique in its reactivity and potential applications.

- Its ability to undergo various chemical reactions and interact with multiple molecular targets highlights its versatility and importance in scientific research

Activité Biologique

5-Chloroquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by recent research findings and data.

This compound is characterized by its chlorine substituent at the 5-position and a carboxylic acid group at the 4-position. These functional groups contribute to its biological activity by enhancing interactions with various molecular targets, including enzymes and receptors. The compound has been shown to inhibit enzymes such as alkaline phosphatases, which are involved in various physiological processes, including bone mineralization and energy metabolism .

Mechanisms of Action:

- Enzyme Inhibition: The compound binds to the active sites of alkaline phosphatases, inhibiting their activity. This inhibition can affect cellular signaling pathways related to inflammation and cancer progression.

- Antimicrobial Activity: It exhibits antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli, likely due to its ability to disrupt bacterial cell wall synthesis .

- Antiviral Properties: Preliminary studies suggest potential antiviral effects, particularly against HIV, where derivatives of quinoline-4-carboxylic acid have shown promising results in inhibiting integrase activity .

Antimicrobial Activity

Research has demonstrated that this compound derivatives possess significant antibacterial properties. A study evaluated various synthesized compounds against multiple bacterial strains using the agar diffusion method. The results indicated that certain derivatives exhibited notable activity against Gram-positive bacteria:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 5a | Staphylococcus aureus | 64 |

| 5a | Escherichia coli | 128 |

| 5b | Methicillin-resistant S. aureus (MRSA) | >256 |

These findings suggest that structural modifications can enhance antibacterial efficacy, with specific attention to the length and flexibility of side chains influencing activity against different bacterial strains .

Anticancer Potential

The compound has also been explored for its anticancer properties. In vitro studies have shown that quinoline derivatives can interfere with DNA synthesis in cancer cells. For instance, certain derivatives demonstrated selectivity towards specific cancer cell lines such as H460 (lung cancer) and MKN-45 (gastric cancer), with IC50 values indicating potent activity:

| Cell Line | Compound | IC50 (μM) |

|---|---|---|

| H460 | P6 | 2.5 |

| MKN-45 | P6 | 3.0 |

These results underscore the potential of this compound as a lead compound for developing new anticancer agents .

Case Studies

- Antibacterial Evaluation : A study synthesized several quinoline derivatives and evaluated their antibacterial activities against S. aureus and E. coli. The most promising compounds showed lower MIC values compared to standard antibiotics, highlighting their potential as alternative treatments for bacterial infections .

- Antiviral Activity : Research focusing on HIV integrase inhibitors found that certain derivatives of quinoline-4-carboxylic acid exhibited significant antiviral activity in vitro, suggesting pathways for therapeutic development against viral infections .

- Cytotoxicity Studies : Cytotoxicity assays conducted on mouse macrophage cell lines revealed that selected compounds had low cytotoxic effects, indicating a favorable safety profile for further development as therapeutic agents .

Propriétés

IUPAC Name |

5-chloroquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-7-2-1-3-8-9(7)6(10(13)14)4-5-12-8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJVAJGAMCJITG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40614105 | |

| Record name | 5-Chloroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62482-32-0 | |

| Record name | 5-Chloro-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62482-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.